Methyl 5-bromoquinoline-2-carboxylate
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Overview
Description
Methyl 5-bromoquinoline-2-carboxylate is a chemical compound with the molecular formula C11H8BrNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromoquinoline-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of quinoline-2-carboxylic acid followed by esterification. The reaction typically uses bromine as the brominating agent and methanol for esterification under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products:
- Substituted quinoline derivatives
- Oxidized or reduced quinoline compounds
- Coupled aromatic compounds
Scientific Research Applications
Methyl 5-bromoquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-bromoquinoline-2-carboxylate involves its interaction with various molecular targets. The bromine atom and the quinoline ring play crucial roles in its reactivity. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
- Methyl 5-chloroquinoline-2-carboxylate
- Methyl 5-fluoroquinoline-2-carboxylate
- Methyl 5-iodoquinoline-2-carboxylate
Comparison: Methyl 5-bromoquinoline-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative often exhibits different reactivity and selectivity in chemical reactions. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
methyl 5-bromoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)10-6-5-7-8(12)3-2-4-9(7)13-10/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPHCBOAHXYHJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719255 |
Source
|
Record name | Methyl 5-bromoquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355174-78-5 |
Source
|
Record name | Methyl 5-bromoquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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